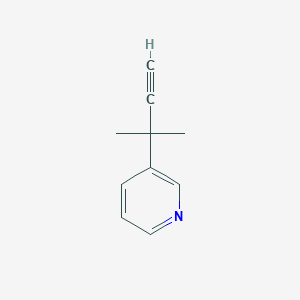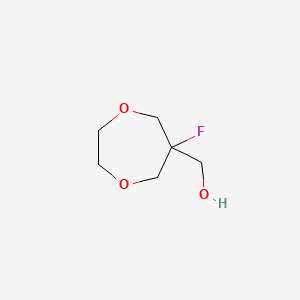
(6-Fluoro-1,4-dioxepan-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-1,4-dioxepan-6-yl)methanol is a chemical compound with the molecular formula C6H11FO3 It is characterized by the presence of a fluorine atom and a dioxepane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-1,4-dioxepan-6-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the fluorination of a dioxepane precursor followed by the introduction of a methanol group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-1,4-dioxepan-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(6-Fluoro-1,4-dioxepan-6-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Fluoro-1,4-dioxepan-6-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and dioxepane ring structure may play a crucial role in its binding affinity and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-1,4-dioxepan-6-yl)methanol: Similar structure with a chlorine atom instead of fluorine.
(6-Bromo-1,4-dioxepan-6-yl)methanol: Contains a bromine atom in place of fluorine.
(6-Iodo-1,4-dioxepan-6-yl)methanol: Features an iodine atom instead of fluorine.
Uniqueness
(6-Fluoro-1,4-dioxepan-6-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C6H11FO3 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(6-fluoro-1,4-dioxepan-6-yl)methanol |
InChI |
InChI=1S/C6H11FO3/c7-6(3-8)4-9-1-2-10-5-6/h8H,1-5H2 |
InChI Key |
YNJWJGHWLFOGQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CO1)(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


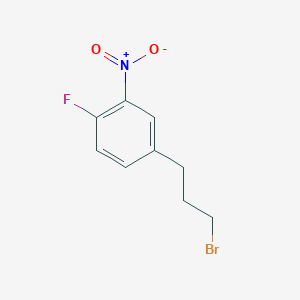
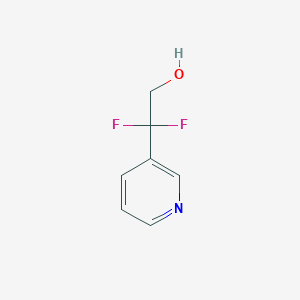
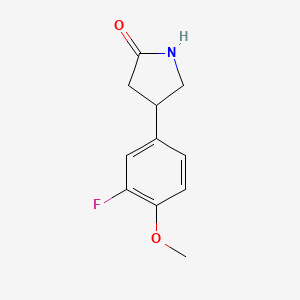
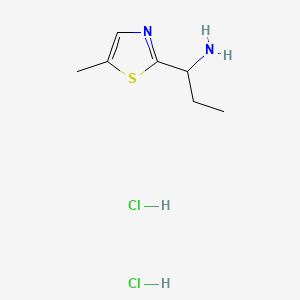
![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
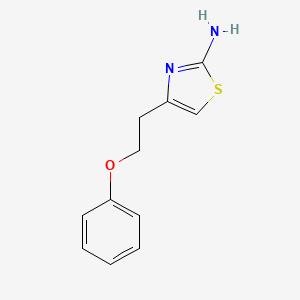
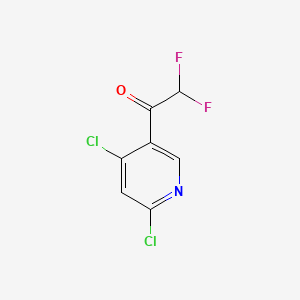
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
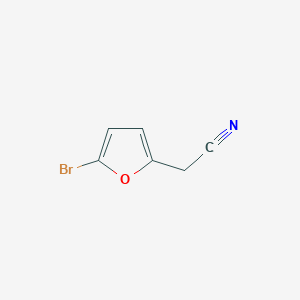
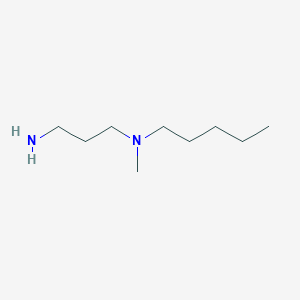
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)
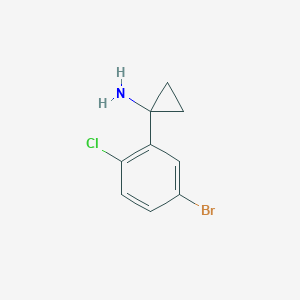
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)
